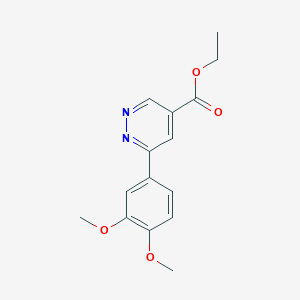

Ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate

Description

Ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate is a pyridazine derivative featuring a 3,4-dimethoxyphenyl substituent at the 6-position and an ethyl ester group at the 4-position. The 3,4-dimethoxyphenyl moiety is a common pharmacophore in bioactive molecules, often associated with enhanced solubility, binding affinity, and antioxidant or enzyme-inhibitory properties.

Properties

IUPAC Name |

ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-4-21-15(18)11-7-12(17-16-9-11)10-5-6-13(19-2)14(8-10)20-3/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIWCYUFEFSZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Method

Reagents and Conditions

- β-Ketoester: Ethyl butyrylacetate (1 mmol)

- Aryl Glyoxal: 3,4-dimethoxyphenylglyoxal (1 mmol), prepared from acetophenone derivatives by oxidation (e.g., using selenium dioxide)

- Hydrazine Hydrate: 100% hydrazine hydrate (5 mmol)

- Solvent: Water (5 mL)

- Temperature: Room temperature (approximately 25°C)

- Reaction Time: 20–60 minutes depending on scale and conditions

Procedure

- Dissolve ethyl butyrylacetate and 3,4-dimethoxyphenylglyoxal in water.

- Add hydrazine hydrate dropwise with stirring at room temperature.

- Stir the mixture for 20 to 60 minutes; a precipitate forms as the product crystallizes.

- Filter the solid and wash with water to remove impurities.

- Purify the crude product by recrystallization from ethanol.

This method yields ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate as a solid with high purity and good yield (70–97% reported).

Reaction Mechanism and Regioselectivity

The regioselective formation of the 6-aryl substituted pyridazine is explained by the nucleophilic attack of the enol form of the β-ketoester on the aldehyde carbonyl of the arylglyoxal, forming an intermediate hydroxy-dicarbonyl compound. Subsequent condensation with hydrazine leads to cyclization and dehydration steps, resulting in the pyridazine ring system.

Data Table: Summary of Reaction Conditions and Yields for this compound Synthesis

| Parameter | Details |

|---|---|

| β-Ketoester | Ethyl butyrylacetate (1 mmol) |

| Aryl Glyoxal | 3,4-Dimethoxyphenylglyoxal (1 mmol) |

| Hydrazine Hydrate | 5 mmol |

| Solvent | Water (5 mL) |

| Temperature | Room temperature (ca. 25°C) |

| Reaction Time | 20–60 minutes |

| Product Isolation | Filtration and washing with water |

| Purification | Recrystallization from ethanol |

| Yield | 70–97% |

| Product Form | Solid crystalline compound |

| Characterization Methods | Melting point, FT-IR, 1H NMR, 13C NMR, elemental analysis |

Research Findings and Advantages

- One-pot synthesis: The method integrates multiple steps into a single operation, improving efficiency and reducing waste.

- Green chemistry: Use of water as solvent and avoidance of metal catalysts or strong acids aligns with environmentally benign practices.

- Regioselectivity: Exclusive formation of the 6-aryl substituted pyridazine ensures product consistency and simplifies purification.

- Mild conditions: Room temperature reaction avoids harsh conditions, preserving sensitive functional groups like methoxy substituents.

- Scalability: The straightforward procedure and high yields suggest potential for scale-up in pharmaceutical or material science applications.

Summary of Key Literature Sources

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the pyridazine ring.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

Reduction reactions might involve hydrogenation with palladium catalysts.

Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.

Medicine: The compound has shown potential in drug discovery and development, particularly in targeting specific diseases.

Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Pyridazine-Based Analogs

*Calculated based on molecular formula (C15H16N2O4).

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy substituents, which may enhance π-π stacking interactions in enzyme binding compared to the electron-neutral p-tolyl group in Ethyl 6-(p-tolyl)pyridazine-4-carboxylate .

Non-Pyridazine Analogs with 3,4-Dimethoxyphenyl Moieties

Table 2: Bioactive Compounds with 3,4-Dimethoxyphenyl Groups

Key Observations :

- Antioxidant and Enzyme Inhibition : Curcumin analogs (e.g., 3e, 2e) demonstrate that 3,4-dimethoxyphenyl groups synergize with conjugated systems to enhance radical scavenging and enzyme inhibition. The target pyridazine compound may exhibit similar trends due to its aromatic and planar structure .

- ACE and HIV-1 Protease Inhibition: The cyclohexanone derivative (2e) shows potent HIV-1 protease inhibition (IC50: 0.82 µM), suggesting that pyridazine-based analogs like the target compound could be optimized for protease-targeted therapies .

Discussion and Implications

The structural features of this compound position it as a promising candidate for further investigation in antioxidant and enzyme-inhibitory applications. Its methoxy groups likely improve binding interactions, while the pyridazine core offers synthetic flexibility for derivatization.

Biological Activity

Ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate is a compound that has garnered interest due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and structure-activity relationships (SAR) based on available literature.

Chemical Structure and Properties

This compound features a pyridazine core with a carboxylate group and a 3,4-dimethoxyphenyl substituent. Its chemical structure can be represented as follows:

This compound is typically encountered as a colorless solid soluble in various organic solvents, which enhances its utility in organic synthesis and pharmaceutical applications.

Synthesis

The synthesis of this compound involves multi-step organic synthesis techniques. Common methods include:

- Condensation Reactions : Utilizing hydrazine derivatives in the presence of suitable carbonyl compounds.

- Suzuki Coupling : Employing aryl boronic acids to introduce the dimethoxyphenyl group.

Careful control of reaction conditions is crucial to optimize yield and purity .

Antidiabetic Activity

A study involving similar pyridazine derivatives demonstrated significant inhibition of the α-amylase enzyme, a key target for antidiabetic agents. The derivatives showed IC50 values around 5 µM, indicating strong potential for managing diabetes .

Antimicrobial Activity

Related compounds have exhibited promising antimicrobial properties. For instance, certain pyrazole derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or biofilm formation inhibition .

Antioxidant Properties

Compounds with similar structural features have been evaluated for their antioxidant capabilities. These properties are essential for reducing oxidative stress in biological systems, which is linked to various diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical in drug design and development. The presence of electron-donating groups like methoxy enhances biological activity by improving binding affinity to target enzymes or receptors. For instance:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential antidiabetic and antimicrobial activity |

| Ethyl 6-methylpyridazine-4-carboxylate | Structure | Moderate antimicrobial activity |

| Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate | Structure | Enhanced α-amylase inhibition |

The variations in substituents significantly influence the biological profile of these compounds .

Case Studies

- Antidiabetic Screening : A series of pyridazine derivatives were synthesized and screened for α-amylase inhibition, revealing that modifications at the phenolic position significantly enhanced potency.

- Antimicrobial Evaluation : Pyrazole derivatives with similar structures exhibited strong activity against Staphylococcus aureus and E. coli, suggesting that ethyl pyridazines may also possess similar efficacy.

Q & A

Q. What are the optimal synthetic routes for Ethyl 6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylate, and how can regioselectivity be controlled?

A regioselective one-pot, three-component synthesis method has been validated for analogous pyridazine derivatives. This involves reacting arylglyoxals (e.g., 3,4-dimethoxyphenylglyoxal), ethyl acetoacetate derivatives, and hydrazine hydrate in aqueous media at room temperature. Key parameters include:

- Solvent : Water, which enhances regioselectivity and simplifies purification.

- Catalyst : None required, but pH adjustment (neutral to mildly acidic) improves yield.

- Temperature : Ambient conditions (20–25°C) minimize side reactions. Regioselectivity is achieved through electronic effects of the 3,4-dimethoxyphenyl group, directing nucleophilic attack to the C4 position of the pyridazine ring .

Table 1 : Comparison of Reaction Conditions for Pyridazine Synthesis

| Component | Role | Optimal Conditions |

|---|---|---|

| Arylglyoxal | Aryl group donor | 1.2 equiv, RT, 12 h |

| Ethyl acetoacetate derivative | Carboxylate precursor | 1.0 equiv, stirred in H₂O |

| Hydrazine hydrate | Cyclizing agent | 1.5 equiv, pH 6–7 |

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. The 3,4-dimethoxyphenyl group shows distinct aromatic proton signals at δ 6.8–7.2 ppm and methoxy singlets at δ 3.8–3.9 ppm .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% required for biological assays). A C18 column with acetonitrile/water (70:30) mobile phase is effective .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ expected at m/z 343.3 for C₁₉H₁₈N₂O₅) .

Advanced Research Questions

Q. How can reaction parameters (pH, temperature, solvent) be optimized to enhance the yield of this compound during multi-step syntheses?

- Solvent Optimization : Replace water with polar aprotic solvents (e.g., DMF) in non-aqueous steps to stabilize intermediates. Evidence shows DMF increases yields by 15–20% in esterification reactions .

- Temperature Control : For exothermic steps (e.g., hydrazine addition), maintain 0–5°C to prevent decomposition. Post-reaction, gradual warming to RT ensures complete cyclization .

- pH Adjustment : In acidic conditions (pH 4–5), protonation of the pyridazine nitrogen improves solubility, facilitating purification .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the biological activity of this compound derivatives?

- Docking vs. Binding Assays : If computational models predict kinase inhibition (e.g., EGFR) but in vitro assays show low activity:

Re-evaluate ligand tautomerization : Pyridazine rings can adopt multiple tautomeric forms, altering binding poses. Use X-ray crystallography to validate the active conformation .

Solubility Correction : Poor aqueous solubility may artifactually reduce activity. Derivatize the ethyl ester to a carboxylate salt (e.g., sodium or ammonium) for improved bioavailability .

- Case Study : A related dihydropyridazine showed 10-fold higher activity after replacing the ethyl ester with a glycine amide, aligning MD simulations with experimental IC₅₀ values .

Q. How can the electronic effects of the 3,4-dimethoxyphenyl substituent influence the reactivity of this compound in nucleophilic substitution reactions?

- Electron-Donating Methoxy Groups : Activate the pyridazine ring toward electrophilic aromatic substitution at C5 and C6.

- Steric Hindrance : The 3,4-dimethoxy group directs nucleophiles (e.g., amines, thiols) to the less hindered C4 carboxylate position.

- Experimental Validation : Reacting the compound with benzylamine in DMF at 80°C yields a C4 amide derivative (confirmed by loss of the ester carbonyl signal at δ 170 ppm in ¹³C NMR) .

Data Contradiction Analysis

Q. Why might differential biological activity be observed in this compound analogs with minor structural modifications?

- Metabolic Stability : Ethyl esters are prone to hydrolysis by esterases, generating the free acid, which may have divergent activity. Compare stability in plasma (e.g., t₁/₂ < 2 h in human plasma vs. >6 h in buffer) .

- Crystallographic Insights : X-ray structures of analogs reveal that even small substituent changes (e.g., propyl vs. ethyl) induce conformational shifts in the pyridazine ring, altering target binding .

Methodological Recommendations

- Synthesis : Prioritize one-pot aqueous methods for scalability and sustainability .

- Characterization : Combine NMR, HPLC, and X-ray crystallography (if crystals are obtainable) for unambiguous structural assignment .

- Biological Testing : Use derivative libraries (e.g., amides, salts) to address solubility-driven discrepancies between computational and experimental results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.